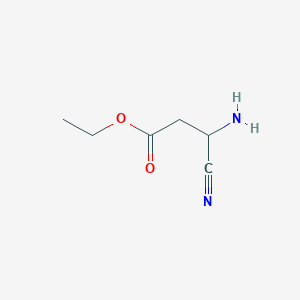
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors and enzymes in the body . The phenylpiperazinyl group is often found in drugs with neurological effects . The thiadiazole group is a heterocyclic compound containing sulfur and nitrogen, which is also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The phenyl group is a six-membered carbon ring, and the thiadiazole group is a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and thiadiazole rings, as well as the sulfur atom in the thiadiazole ring. These atoms are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in various solvents .Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, preventing the breakdown of acetylcholine and thereby enhancing cognitive functions .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
Ache inhibitors, in general, can increase the concentration of acetylcholine in the brain, potentially improving memory and cognitive function .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate. One of the directions is to further investigate its mechanism of action to optimize its therapeutic efficacy. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Moreover, there is a need to investigate its pharmacokinetics and toxicity to determine its safety and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to optimize its therapeutic efficacy and determine its safety and potential side effects.
Synthesemethoden
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate can be synthesized using various methods, including the reaction of 2-amino-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with ethyl 2-bromo- butanoate in the presence of a base. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate has various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It also has anti-inflammatory properties that can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-3-15(16(23)24-4-2)25-18-20-19-17(26-18)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXKTWLHWBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)


![8-(3,5-Dimethylpyrazolyl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2848062.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)



![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one](/img/structure/B2848071.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
